Cas no 51387-96-3 (1-(3-aminopropyl)piperidin-3-ol)
1-(3-aminopropyl)piperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Amino-propyl)-piperidin-3-ol
- 1-(3-aminopropyl)piperidin-3-ol
- 51387-96-3
- 1-(3-Aminopropyl)-3-piperidinol
- ALBB-005253
- SB41693
- LS-01981
- AKOS017259252
- MFCD06408766
- STK503312
- CS-0315891
- F2187-2285
- SCHEMBL17142474
- AKOS000303191
- H23802
-
- MDL: MFCD06408766
- Inchi: 1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(11)7-10/h8,11H,1-7,9H2
- InChI Key: RLDCHEDVXUZUMM-UHFFFAOYSA-N
- SMILES: OC1CCCN(CCCN)C1
Computed Properties
- Exact Mass: 158.141913202g/mol
- Monoisotopic Mass: 158.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 49.5Ų
1-(3-aminopropyl)piperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032091-1g |
1-(3-Amino-propyl)-piperidin-3-ol |
51387-96-3 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 032091-5g |
1-(3-Amino-propyl)-piperidin-3-ol |
51387-96-3 | 95% | 5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 032091-10g |
1-(3-Amino-propyl)-piperidin-3-ol |
51387-96-3 | 95% | 10g |
£140.00 | 2022-03-01 | |
| Fluorochem | 032091-25g |
1-(3-Amino-propyl)-piperidin-3-ol |
51387-96-3 | 95% | 25g |
£279.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021490-1g |
1-(3-Amino-propyl)-piperidin-3-ol |
51387-96-3 | 1g |
5282CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021490-500mg |
1-(3-Amino-propyl)-piperidin-3-ol |
51387-96-3 | 500mg |
2843CNY | 2021-05-07 | ||
| TRC | A124391-100mg |
1-(3-aminopropyl)piperidin-3-ol |
51387-96-3 | 100mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A124391-500mg |
1-(3-aminopropyl)piperidin-3-ol |
51387-96-3 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A124391-1g |
1-(3-aminopropyl)piperidin-3-ol |
51387-96-3 | 1g |
$ 80.00 | 2022-06-08 | ||
| Chemenu | CM377781-5g |
1-(3-aminopropyl)piperidin-3-ol |
51387-96-3 | CM377781 | 5g |
$76 | 2022-08-31 |
1-(3-aminopropyl)piperidin-3-ol Suppliers
1-(3-aminopropyl)piperidin-3-ol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-(3-aminopropyl)piperidin-3-ol
1-(3-Amino-propyl)-Piperidin-3-ol: A Comprehensive Overview
The compound 1-(3-Amino-propyl)-Piperidin-3-ol (CAS NO 51387-96-3) is a unique chemical entity that belongs to the class of piperidine derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmacology, toxicology, and even cosmetic science. The structure of this molecule is characterized by a six-membered piperidine ring with hydroxyl and amino functionalities at specific positions, making it a versatile compound for research and development purposes.
In the realm of biomedical research, 1-(3-Amino-propyl)-Piperidin-3-ol has shown promising properties that could be harnessed for therapeutic applications. Its structure allows for potential interactions with biological systems, making it a subject of interest in drug discovery and development. Researchers have explored its bioavailability, metabolism, and toxicokinetics to evaluate its suitability as a candidate for various therapeutic interventions.
Recent studies have highlighted the compound's role in neuropharmacology. Investigations into its effects on central nervous system (CNS) activity have revealed interesting results, particularly in relation to central nervous system depressant and mood-modulating properties. These findings suggest that 1-(3-Amino-propyl)-Piperidin-3-ol could be a valuable tool in the development of drugs targeting conditions such as anxiety, depression, and other CNS-related disorders.
Another area of interest is its application in cancer research. Preclinical studies have examined the compound's potential as an anticancer agent, focusing on its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. These explorations have provided insights into its cytotoxicity and selectivity, which are crucial factors in determining its therapeutic potential.
The compound's chemical structure also lends itself to modifications that could enhance its pharmacokinetic properties. By introducing specific functional groups or altering the substituents, researchers can potentially improve its solubility, stability, and bioavailability. Such modifications are critical in drug development, as they directly impact a compound's effectiveness and safety profile.
In addition to its therapeutic applications, 1-(3-Amino-propyl)-Piperidin-3-ol has also been explored for its potential use in cosmetic formulations. Its hydroxyl group and amino substituent provide unique properties that could be beneficial in skin care products, such as anti-inflammatory agents or wound-healing accelerants. The compound's ability to interact with biological systems at the molecular level makes it a valuable candidate for cosmetic research.
Furthermore, the compound has been studied for its role in inflammatory diseases. Research has focused on its potential as an anti-inflammatory agent, particularly in conditions such as arthritis and inflammatory bowel disease. The molecule's ability to modulate inflammatory pathways offers promising avenues for the development of new therapies.
Recent advancements in nanotechnology have also opened up new possibilities for the delivery of 1-(3-Amino-propyl)-Piperidin-3-ol. Researchers are exploring the use of nanocarriers to enhance the compound's targeting efficiency and reduce off-target effects. These innovations could significantly impact its therapeutic applications, particularly in cancer and neurodegenerative disorders.
In conclusion, 1-(3-Amino-propyl)-Piperidin-3-ol is a multifaceted compound with a wide range of potential applications in the biomedical field. Its unique structure and versatile properties make it a valuable subject for research and development. As our understanding of its pharmacological and toxicological profiles continues to evolve, so too will its role in addressing some of the most pressing health challenges of our time.
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